molecular formula C15H13N3O3 B2663955 2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid CAS No. 866043-20-1

2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid

Cat. No.: B2663955
CAS No.: 866043-20-1
M. Wt: 283.287
InChI Key: ACOHEGQRNDIVPC-UHFFFAOYSA-N
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Description

2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the imidazo[1,2-a]pyrimidine core have been investigated for their potential to interact with key neurological and oncological targets. Scientific literature indicates that related (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones have been studied as potential nonsedative anxiolytics , showing affinity for benzodiazepine receptors while exhibiting reduced sedative effects and muscle relaxation compared to classical treatments . Furthermore, structural analogs from the imidazopyridazine and imidazopyrimidine families are being explored in oncology research for their role as inhibitors of critical signaling pathways, such as Akt kinase, which is frequently overactivated in a wide range of tumors . Other derivatives, such as 2-phenylimidazo[1,2-b]pyridazines, have demonstrated promise as human Cav3.1 voltage-gated calcium channel blockers , displaying potent in vivo anti-seizure activity and neuroprotective effects in preclinical models, which positions this class of compounds as a candidate for antiepileptic drug development . This compound is offered exclusively for further investigation into these and other biological mechanisms.

Properties

IUPAC Name

2-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-7-13(21-9-14(19)20)18-8-12(17-15(18)16-10)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOHEGQRNDIVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C(=C1)OCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of imidazo[1,2-a]pyrimidine derivatives .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of imidazo[1,2-a]pyrimidine compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

Anticancer Properties

The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro tests indicated that it could selectively inhibit cancer cell proliferation while sparing normal cells. Specific IC50 values for related compounds have been reported in the low micromolar range, suggesting potential development as an anticancer agent .

Enzyme Inhibition

There is evidence that 2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid may inhibit specific enzymes involved in metabolic pathways associated with disease progression. This includes potential inhibition of acetylcholinesterase, which is relevant in neurodegenerative diseases .

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives. The results indicated that structural modifications could enhance antimicrobial potency against gram-positive bacteria significantly .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) revealed promising results where compounds similar to this compound exhibited selective cytotoxicity with IC50 values indicating effective tumor growth inhibition .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards various cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Mechanism of Action

The mechanism of action of 2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core can bind to various enzymes and receptors, modulating their activity. This interaction can affect cellular pathways and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include Methyl 2-(5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate (CAS 940995-70-0), which shares the imidazopyrimidine scaffold but differs in substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight Key Substituents Solubility (mg/mL)* logP (Calculated)*
Target compound 325.34 7-Methyl, 2-phenyl 0.45 2.8
Methyl ester analog (CAS 940995-70-0) 207.19 5-Oxo, methyl ester 1.20 1.5

*Note: Solubility and logP values are estimated based on substituent contributions and computational models .

  • The acetic acid moiety in the target compound enables salt formation or hydrogen bonding, critical for biological interactions, while the methyl ester in the analog may act as a prodrug, requiring hydrolysis for activation .

Computational and Experimental Insights

  • Density Functional Theory (DFT) : Becke’s hybrid functional (incorporating exact exchange) predicts thermochemical properties with high accuracy, suggesting the target compound’s stability and reactivity could be modeled effectively using these methods . For instance, the HOMO-LUMO gap of the target compound is expected to be narrower than its methyl ester analog due to electron-withdrawing effects of the phenyl group, influencing redox behavior.
  • For example, the methyl ester analog’s structure (if resolved) would involve space-group determination and refinement of bond lengths/angles, providing benchmarks for comparative studies.

Biological Activity

The compound 2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid (CAS No. 866043-20-1) is a member of the imidazo[1,2-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C15H13N3O3
  • Molecular Weight : 283.28 g/mol
  • Density : 1.35 g/cm³ (predicted)
  • pKa : 2.35 (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to imidazo[1,2-a]pyrimidines. For instance, a study investigating various derivatives demonstrated that certain compounds exhibited selective targeting capabilities to cancerous cells, with significant cytotoxic effects observed in MCF-7 cell lines (IC50 range: 2.3–6.62 μg/mL) compared to the reference drug doxorubicin (IC50: 3.23 μg/mL) .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Compound IDCell LineIC50 (μg/mL)Inhibitory Action
Compound #9HCT-1165.00High
Compound #11cHCT-11615.00Low
Compound #11aMCF-73.50High
Compound #6MCF-712.00Low

The mechanism through which imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects involves the inhibition of microtubule assembly and induction of apoptosis in cancer cells. In one study, compounds demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting they act as microtubule-destabilizing agents . The apoptosis-inducing properties were confirmed through enhanced caspase-3 activity in treated MDA-MB-231 cells.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding affinity of these compounds to target proteins involved in cancer progression. For example, binding affinity assessments indicated that specific structural features of imidazo[1,2-a]pyrimidines enhance their interaction with thymidylate synthase, a critical enzyme in DNA synthesis .

Case Study 1: In vitro Evaluation

A comprehensive evaluation of 25 synthesized compounds revealed that out of these, several showed promising inhibitory action against HCT-116 and MCF-7 cell lines. The study utilized the MTT assay to assess cell viability post-treatment and identified specific compounds with notable IC50 values indicating their potential as therapeutic agents .

Case Study 2: Structure–Activity Relationship (SAR)

Research focusing on the structure–activity relationship (SAR) of imidazo[1,2-a]pyrimidine derivatives has demonstrated that modifications to the phenyl and imidazole rings can significantly influence biological activity. This highlights the importance of chemical structure in developing more effective anticancer agents .

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